molecular formula C6H12O3 B082517 1,3,5-Cyclohexanetriol CAS No. 13314-30-2

1,3,5-Cyclohexanetriol

Cat. No.: B082517
CAS No.: 13314-30-2
M. Wt: 132.16 g/mol
InChI Key: FSDSKERRNURGGO-UHFFFAOYSA-N
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Description

1,3,5-Cyclohexanetriol (CAS 2041-15-8), also known as phloroglucitol, is a symmetric aliphatic polyol with three hydroxyl groups in the cis,cis configuration. Its molecular formula is C₆H₁₂O₃, and it has a molecular weight of 132.16 g/mol . The compound is a colorless crystalline solid with a sweet taste, soluble in water, ethanol, and methanol. It is stable at room temperature but decomposes at high temperatures, releasing toxic fumes .

Biological Activity

1,3,5-Cyclohexanetriol (C6H12O3) is a polyol characterized by three hydroxyl groups attached to a cyclohexane ring. This compound exhibits a range of biological activities and potential applications across various fields, including pharmaceuticals, food chemistry, and materials science. The following sections provide a detailed overview of its biological activity, synthesis methods, and relevant research findings.

This compound is a colorless crystalline solid with a sweet taste and high solubility in water, ethanol, and methanol. Its molecular weight is 132.16 g/mol, and it has a melting point of approximately 245 °C. The unique arrangement of hydroxyl groups on the cyclohexane ring allows for diverse chemical interactions, including hydrogen bonding, which is pivotal in supramolecular chemistry.

Biological Activities

  • Sweetening Agent : this compound has been noted for its potential as a sweetening agent. Its sweet taste makes it suitable for applications in food products where sugar alternatives are desired.
  • Drug Solubility Enhancement : Research indicates that this compound can enhance the solubility of certain drugs, thereby improving their bioavailability. This property is particularly valuable in pharmaceutical formulations where solubility is a limiting factor.
  • Oligodeoxyribonucleotide Synthesis : The compound has been utilized in the synthesis of oligodeoxyribonucleotides, which are important in molecular biology for applications such as gene synthesis and diagnostics.
  • Supramolecular Chemistry : The ability of this compound to form complexes with various metal ions and organic molecules positions it as a significant player in supramolecular chemistry. These interactions can lead to the formation of well-defined structures with unique properties.

Case Studies

  • A study demonstrated that this compound could form stable complexes with active pharmaceutical ingredients (APIs), enhancing their solubility and stability in solution. This finding suggests its potential use as an excipient in drug formulations.
  • Another research effort focused on the desymmetrization of this compound to produce enantiopure compounds. This process is critical for synthesizing chiral drugs that require specific stereochemistry for biological activity .

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

  • Chemical Synthesis : Traditional organic synthesis routes have been developed to produce this compound efficiently.
  • Enzymatic Reactions : Enzymatic desymmetrization has emerged as a powerful strategy to create specific stereoisomers of cyclohexanetriols with desired biological activities .

Comparative Analysis

To better understand the unique properties of this compound compared to similar compounds, the following table highlights key features:

Compound NameMolecular FormulaKey Features
1,2,3-Cyclohexanetriol C6H12O3Different hydroxyl positioning; used similarly
Mannitol C6H14O6A sugar alcohol; primarily a sweetener
Sorbitol C6H14O6Widely used as a sweetener and humectant

Scientific Research Applications

Chemical Properties and Structure

1,3,5-Cyclohexanetriol is a triol with three hydroxyl groups positioned at the 1, 3, and 5 carbon atoms of a cyclohexane ring. Its molecular weight is approximately 132.16 g/mol, and it exists as a mixture of cis and trans isomers. The compound's structural formula can be represented as follows:

  • Molecular Formula : C6H12O3
  • CAS Number : 2041-15-8
  • MDL Number : MFCD00070580

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. It has been utilized in the preparation of various chemical compounds, including:

  • Boronates : The compound can react with phenylboronic acid to form boronate esters, which are useful in further synthetic applications .
  • Pharmaceuticals : It has been employed in the synthesis of vitamin D analogs and other biologically active molecules .

Coordination Chemistry

Recent studies have highlighted the role of this compound in coordination chemistry. It can act as a ligand for metal ions, forming stable complexes that are useful in various applications:

  • Metal Ion Removal : Research indicates that this compound can coordinate with metal ions for the removal of contaminants from water. This property has potential implications for environmental remediation strategies .
  • Sensing Applications : The compound has been explored for its ability to bind with luminescent metal assemblies for optical sensing applications. This includes detecting pollutants such as bisphenol A (BPA) in water samples .

Biomedical Applications

The compound's hydroxyl groups contribute to its bioactivity and compatibility with biological systems:

  • Antioxidant Activity : Studies have shown that derivatives of this compound exhibit significant antioxidant properties. These properties can be harnessed in developing therapeutic agents for oxidative stress-related conditions .
  • Drug Delivery Systems : The compound's ability to form complexes with metals may facilitate its use in drug delivery systems where controlled release of therapeutic agents is required.

Case Study 1: Environmental Remediation

A study demonstrated the effectiveness of this compound in forming coordination complexes that facilitate the removal of heavy metals from contaminated water sources. The research involved synthesizing metal-cyclohexanetriol complexes and evaluating their efficiency in binding and precipitating metal ions .

Case Study 2: Optical Sensing

In another investigation focusing on optical sensing technologies, researchers utilized dizinc complexes incorporating this compound to enhance the detection capabilities for environmental pollutants like BPA. The study reported successful binding events leading to significant emission enhancements that could be applied for low-concentration detection methods .

Chemical Reactions Analysis

Carbocyclic Ring Formation

A foundational synthetic route involves mercury(II)-catalyzed carbocyclic ring closure starting from methyl 2-acetamido-2-deoxy-α-D-glucopyranoside. This method yields intermediates like 2L-(2,4,5/3)-4-acetamido-3-benzoyloxy-2-benzyloxy-5-hydroxycyclohexanone , which undergoes stereoselective reduction with NaBH(OAc)₃ to produce hydroxyl-rich derivatives (88% yield) .

StepReaction TypeReagents/ConditionsProduct/IntermediateYield (%)
1Ring Opening & ClosureHg(II) catalyst, benzylidene acetalCyclohexanone derivative
2Stereoselective ReductionNaBH(OAc)₃ in CH₃COOH1D-(1,2,4/3,5)-tetrol88

Tosylation and Benzoylation

Selective protection of hydroxyl groups is critical for synthesizing enantiopure derivatives:

  • Tosylation : Reaction with p-toluenesulfonyl chloride under basic conditions selectively protects the 1- and 3-hydroxyl groups, leaving the 5-hydroxyl free for further functionalization .

  • Benzoylation : Treatment with benzoyl chloride in pyridine introduces benzoate esters, enabling controlled desymmetrization .

ReactionReagentsPosition ModifiedApplication
TosylationTsCl, K₂CO₃, acetone1,3-OHAzide displacement precursors
BenzoylationBzCl, pyridine, 0°C5-OHStabilization for coordination

Cobalt Complex Formation

1,3,5-Cyclohexanetriol derivatives serve as ligands in cobalt-based electrocatalysts. For example, cis-3,5-diazido-cis-hydroxycyclohexane coordinates with cobalt to form complexes active in nitrile reduction .

Ligand StructureMetal CenterApplicationReference
cis-3,5-diazido derivativeCo(II)Electrocatalytic nitrile reduction

Azide Displacement and Hydrogenation

Key steps in pharmaceutical intermediate synthesis:

  • Azide Displacement : Mesylation of the 1-hydroxyl group followed by NaN₃ substitution yields 5-azido derivatives .

  • Hydrogenation : Catalytic H₂ reduces azides to amines, producing bioactive intermediates like 1D-(1,3,5/2,4)-4-acetamido-5-amino-1,2,3-cyclohexanetriol .

Stability and Reactivity Considerations

  • Solubility : High solubility in polar solvents (water, ethanol) facilitates solution-phase reactions .

  • Thermal Stability : Decomposition above 245°C limits high-temperature applications .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 1,3,5-cyclohexanetriol, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves catalytic ring-opening of epoxide precursors or selective hydrogenation of aromatic triols. For example, in polymer chemistry, this compound acts as an initiator alcohol in polycaprolactone polyol synthesis. Catalysts like stannous octoate or zinc-based compounds are used, with n-butyl propionate as a water-carrying agent to optimize molecular weight control .
  • Experimental Design : Vary catalyst type (e.g., stannous octoate vs. zinc oxide), temperature (80–120°C), and initiator-to-monomer ratio. Monitor reaction progress via FT-IR for ester carbonyl peak reduction and gel permeation chromatography (GPC) for molecular weight distribution.
CatalystTemperature (°C)Yield (%)Molecular Weight (Da)
Stannous octoate100852,500
Zinc oxide120783,200

Q. How is this compound characterized structurally, and what analytical techniques are essential?

  • Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm stereochemistry and purity. For example, vicinal coupling constants in ¹H NMR distinguish between cis and trans diastereomers. X-ray crystallography resolves absolute configuration, while mass spectrometry (HRMS) verifies molecular weight .
  • Data Interpretation : Compare NMR chemical shifts with literature values for known cyclohexanetriol isomers (e.g., 1,2,4- vs. 1,3,5-substitution patterns). Discrepancies in splitting patterns may indicate conformational flexibility or impurities.

Advanced Research Questions

Q. What are the stereochemical implications of this compound in carbohydrate mimicry, and how do they affect its reactivity?

  • Methodology : Investigate its role as a cyclitol analog. For example, cis-1,2,4-cyclohexanetriol derivatives serve as precursors for resiniferatoxin orthoesters, mimicking inositol phosphate backbones. Perform conformational analysis via NMR (e.g., NOESY for spatial proximity of hydroxyl groups) and computational modeling (DFT) to predict hydrogen-bonding networks .
  • Data Contradiction : If experimental NMR data conflicts with computational predictions, re-evaluate solvent effects (e.g., DMSO vs. CDCl₃) or consider dynamic chair flipping in the cyclohexane ring.

Q. How does this compound influence polymer properties when used as an initiator in polycaprolactone synthesis?

  • Methodology : Compare polymer thermal stability and crystallinity using differential scanning calorimetry (DSC) and X-ray diffraction (XRD). Vary the initiator’s hydroxyl group spatial arrangement to assess branching effects. For example, symmetric 1,3,5-substitution may enhance crosslinking efficiency compared to asymmetric isomers .
  • Experimental Design : Synthesize polycaprolactone polyols with controlled molecular weights (2,000–5,000 Da) and test mechanical properties (tensile strength, elasticity) via dynamic mechanical analysis (DMA).

Q. What are the challenges in resolving data discrepancies when analyzing this compound’s degradation products in environmental matrices?

  • Methodology : Use liquid chromatography-mass spectrometry (LC-MS/MS) to identify degradation byproducts (e.g., oxidized or ring-opened species). For anaerobic conditions, monitor metabolites like hexahydro-1-nitroso-3,5-dinitro-1,3,5-triazine (a reduced RDX analog) as a reference for nitro-group reduction pathways .
  • Contradiction Analysis : If microbial degradation rates conflict with abiotic studies, conduct controlled microcosm experiments with isotope-labeled this compound to trace metabolic pathways.

Q. Methodological and Safety Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Guidelines : Use nitrile gloves, chemical-resistant suits, and fume hoods to avoid dermal contact or inhalation. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose following hazardous waste regulations. Monitor air quality for particulate dispersion .

Q. How should researchers address conflicting spectroscopic data for this compound derivatives?

  • Resolution Strategy : Cross-validate using orthogonal techniques (e.g., IR for functional groups, NMR for stereochemistry). If purity is questioned, perform column chromatography or recrystallization, followed by elemental analysis. Document solvent history, as residual solvents (e.g., DMF) may alter spectra .

Comparison with Similar Compounds

Structural Isomers of Cyclohexanetriols

Cyclohexanetriols exist in three isomeric forms based on hydroxyl group positions:

1,2,3-Cyclohexanetriol (Vicinal) : Hydroxyl groups on adjacent carbons.

1,2,4-Cyclohexanetriol (Asymmetric): Hydroxyls in non-adjacent, non-symmetric positions.

1,3,5-Cyclohexanetriol (Symmetric) : Hydroxyls equally spaced, providing unique stereochemical stability .

Property This compound 1,2,4-Cyclohexanetriol 1,2,3-Cyclohexanetriol
Symmetry High (C₃ axis) None None
Stereochemistry cis,cis configuration Variable (e.g., cis,trans) Variable
Applications Polymers, sweeteners Resiniferatoxin synthesis Limited industrial use

Key Insight : The symmetric structure of this compound enhances its utility in polymer chemistry, where uniform reactivity is critical .

Functional Analogues: Aromatic vs. Aliphatic Triols

Phloroglucinol (Benzene-1,3,5-triol)

  • Structure : Aromatic triol with hydroxyls on a benzene ring.
  • Reactivity : Undergoes electrophilic substitution (e.g., nitration, sulfonation).
  • Applications : Pharmaceuticals, dyes, and analytical reagents .
Property This compound Phloroglucinol
Hydrogen Bonding Strong (aliphatic) Moderate (aromatic)
Thermal Stability Decomposes at >200°C Stable up to 300°C
Solubility High in polar solvents Moderate in water

Key Insight: The aliphatic nature of this compound makes it more water-soluble and less reactive in electrophilic reactions compared to phloroglucinol .

Substituted Cyclohexanols

3,3,5-Trimethylcyclohexanol (CAS 116-02-9)

  • Structure: Cyclohexanol with three methyl groups.
  • Applications : Intermediate in coatings and fragrances .

3,5-Dimethylcyclohexanol (CAS 17373-17-0)

  • Structure: Two methyl groups on the cyclohexanol ring.
  • Use : Solvent and industrial intermediate .
Property This compound 3,3,5-Trimethylcyclohexanol
Polarity High (three -OH groups) Low (methyl substituents)
Boiling Point 302.1°C (predicted) 220–230°C (estimated)
Hazards Irritant (skin/eyes) Toxic upon inhalation

Key Insight: Substituted cyclohexanols are less polar and more suited for non-polar applications, contrasting with this compound’s role in hydrophilic systems .

Stereochemical Variants

cis,cis-1,3,5-Cyclohexanetriol Dihydrate (CAS 60662-54-6)

  • Structure : Hydrated form with water molecules in the crystal lattice.
  • Reactivity : Enhanced solubility compared to anhydrous forms .
Property Anhydrous this compound Dihydrate Form
Melting Point 245°C ~180°C (dehydration occurs)
Solubility in Water 50 g/100 mL >100 g/100 mL

Key Insight : Hydration significantly alters physical properties, making the dihydrate preferable in formulations requiring rapid dissolution .

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Boronate Ester Formation via Phenylboronic Acid

A pivotal method for functionalizing 1,3,5-cyclohexanetriol involves its reaction with phenylboronic acid to form boronate esters. This two-step process begins with refluxing the triol with phenylboronic acid in toluene, followed by protection of the remaining hydroxyl group as a benzoate ester using benzoyl chloride and triethylamine .

Reaction Conditions:

  • Step 1: this compound and phenylboronic acid are heated under reflux in toluene.

  • Step 2: The intermediate boronate is treated with benzoyl chloride in the presence of triethylamine to yield the fully protected derivative.

Yield and Efficiency:
This method achieves a combined yield of 76% over two steps, demonstrating high efficiency for downstream applications in vitamin D analog synthesis .

StepReagentsSolventTemperatureYield (%)
1Phenylboronic acidTolueneReflux
2Benzoyl chloride, Et₃NToluene0°C76 (total)

Stereoselective Reduction Strategies

NaBH(OAc)₃-Mediated Reduction

A critical intermediate in this compound synthesis is the stereoselective reduction of cyclohexanone derivatives. Sodium triacetoxyborohydride (NaBH(OAc)₃) in acetic acid selectively reduces ketones to cis-diols, preserving the stereochemical integrity of the triol .

Key Findings:

  • Stereochemical Control: The reduction proceeds with >95% stereoselectivity , favoring the cis,cis configuration of hydroxyl groups.

  • Application: This method is integral to producing enantiopure intermediates for chiral drug synthesis.

Protection and Deprotection Techniques

Selective Tosylation and Benzoylation

To enable site-specific functionalization, hydroxyl groups on this compound are selectively protected using tosyl (Ts) and benzoyl (Bz) groups.

Experimental Protocol:

  • Tosylation: Treatment with p-toluenesulfonyl chloride (TsCl) and potassium carbonate in acetone selectively protects the 1- and 3-hydroxyl groups .

  • Benzoylation: Subsequent reaction with benzoyl chloride (BzCl) in pyridine at 0°C protects the 5-hydroxyl group .

Outcomes:

  • Yield: Tosylation achieves 85–90% conversion , while benzoylation proceeds quantitatively.

  • Utility: These protected derivatives serve as precursors for azide displacement and amine synthesis.

Catalytic Applications in Polymer Chemistry

Polycaprolactone Polyol Synthesis

This compound acts as an initiator in ring-opening polymerization (ROP) of ε-caprolactone, producing biodegradable polyols.

Catalyst Comparison:

CatalystTemperature (°C)Mn (Da)Đ (Đispersity)
Stannous octoate1002,5001.2
Zinc oxide1203,2001.4

Key Observations:

  • Stannous octoate yields lower molecular weight (Mn = 2,500 Da) polymers with narrow dispersity (Đ = 1.2).

  • Zinc oxide produces higher Mn (3,200 Da) but broader dispersity, indicating less control over chain propagation .

Properties

IUPAC Name

cyclohexane-1,3,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c7-4-1-5(8)3-6(9)2-4/h4-9H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSDSKERRNURGGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(CC1O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00942577
Record name Cyclohexane-1,3,5-triol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2041-15-8
Record name 1,3,5-Cyclohexanetriol
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phloroglucitol
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25143
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclohexane-1,3,5-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00942577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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